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Compound of Interest

Compound Name: 5-Hydroxy-6-iodo-1-indanone

Cat. No.: B8280766

Get Quote

Executive Summary & Compound Identity
5-Hydroxy-6-iodo-1-indanone is a halogenated derivative of 1-indanone, serving as a

versatile scaffold for the synthesis of 5,6-disubstituted indanones. Its structural motif—a

phenolic hydroxyl group adjacent to an aryl iodide—makes it an ideal candidate for transition-

metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira), enabling the

rapid diversification of the indanone core found in acetylcholinesterase inhibitors (e.g.,

Donepezil analogs) and amyloid-beta imaging agents.
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Property Specification

Chemical Name 5-Hydroxy-6-iodo-2,3-dihydro-1H-inden-1-one

CAS Number
Not widely listed in public registries;

BenchChem ID: B8280766

Molecular Formula

C

H

IO

Molecular Weight 274.06 g/mol

SMILES O=C1CCc2cc(I)c(O)cc21

InChI Key
(Predicted) InChI=1S/C9H7IO2/c10-7-4-6-2-1-3-

9(12)8(6)5-7/h4-5,11H,1-2H2

Appearance Pale yellow to off-white solid

Melting Point
114–115 °C (Recrystallized from CH

CN)

Solubility
Soluble in DMSO, DMF, Acetonitrile; Sparingly

soluble in Water

Synthesis & Manufacturing Protocol
The synthesis of 5-Hydroxy-6-iodo-1-indanone is achieved through the regioselective

electrophilic aromatic substitution of 5-hydroxy-1-indanone (CAS 3470-49-3). The hydroxyl

group at position 5 activates the aromatic ring, directing the incoming electrophile (iodonium

ion) to the ortho positions (C4 and C6). Steric hindrance from the cyclopentanone ring fusion

typically favors substitution at the C6 position over the C4 position.
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Figure 1: Synthetic pathway for the regioselective iodination of 5-hydroxy-1-indanone using N-

iodosuccinimide (NIS).

Detailed Experimental Protocol
Objective: Synthesis of 5-Hydroxy-6-iodo-1-indanone on a gram scale.

Reagent Preparation:

Charge a clean, dry round-bottom flask with 5-Hydroxy-1-indanone (1.48 g, 10.0 mmol).

Add Acetonitrile (CH

CN) (20 mL) as the solvent. Ensure the starting material is fully dissolved or well-
suspended.

Add N-Iodosuccinimide (NIS) (2.25 g, 10.0 mmol) in a single portion. Note: NIS is

preferred over Iodine Monochloride (ICl) for milder conditions and easier handling.

Reaction:

Stir the reaction mixture at room temperature (20–25 °C) for 12–16 hours (overnight).

Monitoring: Monitor reaction progress via TLC (Eluent: Hexane/Ethyl Acetate 1:1) or LC-

MS. The starting material (Rf ~0.4) should disappear, and a new less polar spot (Rf ~0.6)

should appear.

Work-up & Purification:
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Evaporate the acetonitrile solvent under reduced pressure (Rotavap) to obtain a crude

solid residue.[1]

Slurry the residue in Ethyl Acetate (EtOAc) (30 mL) and filter to remove succinimide

byproducts (which are less soluble in cold EtOAc).

Concentrate the filtrate to dryness.[2]

Recrystallization: Dissolve the crude solid in a minimum amount of hot Acetonitrile. Allow

to cool slowly to room temperature, then refrigerate at 4 °C.

Collect the crystals via vacuum filtration.[3] Wash with cold acetonitrile.

Validation:

Yield: Expect ~0.92 g (62%).

Melting Point: 114–115 °C.[2]

1H NMR (DMSO-d

): Look for two aromatic singlets (indicating para-substitution pattern relative to each other,
or isolated positions) and the characteristic indanone aliphatic protons. The C4 proton
appears as a singlet around

7.8 ppm (deshielded by carbonyl), and the C7 proton appears around

6.9 ppm.

Applications in Drug Discovery
5-Hydroxy-6-iodo-1-indanone is a "privileged scaffold" intermediate. Its unique substitution

pattern allows for orthogonal functionalization:

C6-Functionalization (Suzuki/Sonogashira Coupling): The aryl iodide at position 6 is highly

reactive toward palladium-catalyzed cross-coupling. This allows for the introduction of aryl,

vinyl, or alkynyl groups to create extended pi-systems found in:
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Donepezil Analogs: 5,6-Dimethoxy-1-indanone derivatives are potent acetylcholinesterase

(AChE) inhibitors. The 6-iodo intermediate allows for the synthesis of libraries where the 6-

methoxy group is replaced by diverse aryl or alkyl chains to probe the "gorge" region of

the AChE enzyme.

Neuroprotective Agents: Compounds like Ladostigil (a dual AChE/MAO inhibitor) possess

a carbamate moiety on the indan ring. The 5-hydroxy group serves as the attachment

point for carbamates, while the 6-position can be modified to tune lipophilicity.

Radiotracer Development:

The iodine atom can be exchanged for radioisotopes (

I or

I) via halogen exchange or stannylation followed by radioiodination. These tracers are
used for SPECT imaging of amyloid-beta plaques in Alzheimer's disease research.

Workflow: Derivatization Strategy
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Figure 2: Strategic derivatization pathways utilizing the orthogonal reactivity of the iodine and

hydroxyl groups.

Handling & Safety (SDS Summary)
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While specific toxicological data for this intermediate is limited, it should be handled with the

standard precautions for halogenated phenols and indanones.

Hazards: Likely causes skin irritation (H315), serious eye irritation (H319), and respiratory

irritation (H335).

Storage: Store at 2–8 °C under an inert atmosphere (Argon/Nitrogen). Light sensitive

(protect from light to prevent deiodination).

Disposal: Dispose of as halogenated organic waste.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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